10-OH-TPM Recovery as a Distinct, Low-Abundance Urinary Marker
R-Hydroxy Topiramate (10-OH-TPM) is a quantitatively distinct urinary metabolite of topiramate, but it accounts for a small fraction of the administered dose. Under non-induced conditions, the urinary recovery of 10-OH-TPM was 1.2%, which is significantly less than the 3.2% recovery for 2,3-diol-TPM, the most prominent metabolite [1]. This difference in abundance is critical for selecting the appropriate reference standard for calibration curves in LC-MS assays, as using a more abundant metabolite could lead to overestimation of 10-OH-TPM concentrations [2]. The control AUC(metabolite)/AUC(drug) ratio for 10-OH-TPM was 0.6%, which increased twofold to 1.2% after carbamazepine (CBZ) induction, while the ratio for 2,3-diol-TPM increased threefold from 1.5% to 4.5% under the same conditions [1].
| Evidence Dimension | Urinary Recovery (% of Administered Topiramate Dose) |
|---|---|
| Target Compound Data | 1.2% (non-induced), 1.8% (CBZ-induced) |
| Comparator Or Baseline | 2,3-O-Des-isopropylidene-TPM (2,3-diol-TPM): 3.2% (non-induced), 7.9% (CBZ-induced) |
| Quantified Difference | 10-OH-TPM recovery is 2.7-fold lower than 2,3-diol-TPM under non-induced conditions and 4.4-fold lower under CBZ-induced conditions. |
| Conditions | Single 200 mg oral dose of topiramate in 12 healthy subjects; urine collected for ≥72h; analyzed by LC-MS (Britzi et al., 2005). |
Why This Matters
For analytical chemists developing LC-MS/MS methods, the lower abundance of 10-OH-TPM necessitates a separate, lower-concentration calibration range than that required for 2,3-diol-TPM, ensuring accurate quantification and preventing cross-reactivity errors.
- [1] Britzi M, Perucca E, Soback S, Levy RH, Fattore C, Crema F, Gatti G, Doose DR, Maryanoff BE, Bialer M. Pharmacokinetic and metabolic investigation of topiramate disposition in healthy subjects in the absence and in the presence of enzyme induction by carbamazepine. Epilepsia. 2005 Mar;46(3):378-84. doi: 10.1111/j.0013-9580.2005.55204.x. PMID: 15730535. View Source
- [2] Britzi M, Soback S, Isoherranen N, Levy RH, Perucca E, Doose DR, Maryanoff BE, Bialer M. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay. Ther Drug Monit. 2003 Jun;25(3):314-22. doi: 10.1097/00007691-200306000-00012. PMID: 12766560. View Source
